molecular formula C14H13NO3 B107302 3,4-Dimethoxyphenyl 2-pyridyl ketone CAS No. 27693-42-1

3,4-Dimethoxyphenyl 2-pyridyl ketone

Cat. No.: B107302
CAS No.: 27693-42-1
M. Wt: 243.26 g/mol
InChI Key: CUTYZBYXXYWWHB-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl 2-pyridyl ketone, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Antimicrobial Activities

A study by Mala et al. (2013) focused on synthesizing substituted styryl 3,4-dimethoxy phenyl ketones using a solvent-free method. These ketones were characterized by various spectroscopic methods and tested for antimicrobial activities. The method involved aldol condensation under microwave irradiation and showed yields of more than 85%. The study highlights the potential of these compounds in antimicrobial applications.

2. Metal-Ion-Assisted Hydration in Lanthanide Chemistry

Anastasiadis et al. (2013) explored the use of di-2-pyridyl ketone azine in lanthanide(III) chemistry, leading to unique ligand transformations. The study, found in Inorganic Chemistry, describes how these transformations result in dinuclear complexes with interesting properties, highlighting the versatility of 3,4-dimethoxyphenyl 2-pyridyl ketone derivatives in creating complex metal structures.

3. Mass Spectrometry of Phenyl-pyridyl-ketones

Herzig, Varmuza, and Krenmayr (1977) conducted mass spectrometric studies on mono-, di-, and trichlorophenyl (4-pyridyl) ketones, including 3-pyridyl isomers. Their research, detailed in Monatshefte für Chemie / Chemical Monthly, analyzed the fragmentation paths of these compounds, essential for understanding their chemical behavior and potential applications in analytical chemistry.

4. Luminescent Sensing by Ln-MOFs

Zhang et al. (2017) developed novel MOFs (Metal-Organic Frameworks) using this compound derivatives for high-sensitive luminescent sensing of nitrobenzene and iron(III). Their research in Inorganica Chimica Acta shows the potential of these compounds in developing materials for environmental monitoring and chemical sensing applications.

5. Rapid Construction of 2-Pyridyl Ketone Library

Sun et al. (2020) reported a practical method for rapidly synthesizing a 2-pyridyl ketone library in continuous flow, as found in the Journal of Flow Chemistry. This method is significant for producing a variety of 2-pyridyl ketones, demonstrating the chemical versatility and potential for large-scale production of these compounds.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve both covalent and non-covalent bonds

Cellular Effects

2-(3,4-Dimethoxybenzoyl)pyridine can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to interact with various biomolecules, potentially leading to changes in enzyme activity and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-Dimethoxybenzoyl)pyridine can change over time. This may be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 2-(3,4-Dimethoxybenzoyl)pyridine can vary with different dosages in animal models. Some studies may observe threshold effects, while others may report toxic or adverse effects at high doses

Metabolic Pathways

2-(3,4-Dimethoxybenzoyl)pyridine may be involved in various metabolic pathways. It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

2-(3,4-Dimethoxybenzoyl)pyridine can be transported and distributed within cells and tissues. It may interact with various transporters or binding proteins, potentially affecting its localization or accumulation

Subcellular Localization

The subcellular localization of 2-(3,4-Dimethoxybenzoyl)pyridine can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTYZBYXXYWWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182052
Record name 3,4-Dimethoxyphenyl 2-pyridyl ketone
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Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27693-42-1
Record name (3,4-Dimethoxyphenyl)-2-pyridinylmethanone
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Record name 3,4-Dimethoxyphenyl 2-pyridyl ketone
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Record name 3,4-Dimethoxyphenyl 2-pyridyl ketone
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Record name 3,4-dimethoxyphenyl 2-pyridyl ketone
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Record name 3,4-Dimethoxyphenyl 2-pyridyl ketone
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Synthesis routes and methods

Procedure details

2-(3,4-Dimethoxybenzoyl)pyridine was prepared analogously to 4-(3,4-dimethoxybenzoyl)pyridine using 2-cyanopyridine. The crude mixture was purified by flash column chromatography (silica gel, 1% methanol/methylene chloride) to afford after drying in vacuo (60° C., 1 mm) 1.67 g (34%) of the product: mp 91.5-93° C.; 1H NMR (CDCl3) δ 8.76-8.70 (m, 1 H), 8.05-7.71 (m, 4 H), 7.55-7.45 (m, 1 H), 7.00-6.89 (m, 1 H), 3.96 (s, 3 H), 3.96 (s, 3 H); 13C NMR (CDCl3) δ 192.1, 155.7, 153.3, 148.7, 148.2, 136.9, 128.9, 126.7, 125.7, 124.4, 112.6, 109.8, 56.0, 55.9; Anal. Calcd for C14H13NO3. Theoretical: C, 69.12; H, 5.39; N, 5.76. Found: C, 68.96; H, 5.47; N, 5.66.
Name
4-(3,4-dimethoxybenzoyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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